molecular formula C18H17ClN2O2 B11348797 5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole CAS No. 1018125-96-6

5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11348797
CAS No.: 1018125-96-6
M. Wt: 328.8 g/mol
InChI Key: AHYYYWSAVFWXMG-UHFFFAOYSA-N
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Description

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-(prop-2-en-1-yl)phenol and 5-chloro-1H-1,3-benzodiazole.

    Coupling Reaction: The phenol derivative is reacted with a suitable chloromethylating agent to introduce the chloromethyl group.

    Nucleophilic Substitution: The chloromethylated phenol is then reacted with 5-chloro-1H-1,3-benzodiazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzodiazole ring or the side chains.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
  • 4-Acetamido-5-chloro-2-methoxybenzoic acid methyl ester
  • 5-Chloro-4-acetamido-2-methoxybenzoic acid methyl ester

Uniqueness

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a methoxyphenoxy group makes it a versatile compound for various applications.

Properties

CAS No.

1018125-96-6

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

6-chloro-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H17ClN2O2/c1-3-4-12-5-8-16(17(9-12)22-2)23-11-18-20-14-7-6-13(19)10-15(14)21-18/h3,5-10H,1,4,11H2,2H3,(H,20,21)

InChI Key

AHYYYWSAVFWXMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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